For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hexylaniline: Physical and Chemical Properties
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Hexylaniline (CAS No: 33228-45-4).[1][2][3][4] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this compound.
Core Chemical and Physical Properties
4-Hexylaniline, also known as 4-hexylbenzenamine, is an organic compound with the chemical formula C₁₂H₁₉N.[1][3] It is characterized as a clear yellow to red liquid and is insoluble in water.[2][5][6] This compound is sensitive to light and should be stored accordingly.[1][2][6]
Identifiers and Molecular Characteristics
| Property | Value | Source |
| CAS Number | 33228-45-4 | [1][3][4] |
| Molecular Formula | C₁₂H₁₉N | [1][3][4] |
| Molecular Weight | 177.29 g/mol | [1][3][4][7] |
| Canonical SMILES | CCCCCCc1ccc(N)cc1 | |
| InChI Key | OVEMTTZEBOCJDV-UHFFFAOYSA-N | [4] |
| EC Number | 251-409-8 | [8] |
| Synonyms | p-Hexylaniline, 4-Hexylbenzenamine, p-n-Hexylaniline | [1][4][7] |
Physical Properties
| Property | Value | Conditions | Source |
| Appearance | Clear colorless to pale yellow to orange liquid | [2][9] | |
| Boiling Point | 279-285 °C | at 760 mmHg (lit.) | [2][6] |
| 145-146 °C | at 15 Torr | [4] | |
| 146-148 °C | at 17 Torr | [8] | |
| Melting Point | 76.0-76.5 °C | [4][8] | |
| Density | 0.919 g/mL | at 25 °C (lit.) | [2][6] |
| Refractive Index | 1.525 | at 20 °C (lit.) | [2][6] |
| Solubility | Insoluble in water | [2][5][6] | |
| Flash Point | >230 °F (>110 °C) | closed cup | [6][8] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 4-Hexylaniline. Data is available across various spectroscopic techniques.
| Technique | Data Availability | Source |
| ¹H NMR | Available | [7][10][11] |
| ¹³C NMR | Available | [7] |
| Mass Spectrometry (GC-MS) | Available | [7] |
| Infrared (IR) Spectroscopy | Available (FTIR, ATR-IR) | [7][12] |
| Raman Spectroscopy | Available | [7] |
Experimental Protocols
Synthesis of 4-Hexylaniline
A common method for the synthesis of alkylated anilines involves the Friedel-Crafts alkylation of aniline (B41778) or a protected aniline, or through the reduction of a corresponding nitrobenzene (B124822) derivative. A plausible synthetic route for 4-Hexylaniline is the hydrogenation of a hexenylnitrobenzene precursor.
Example Protocol: Hydrogenation of 3-(1-hexenyl)nitrobenzene
This protocol describes the synthesis of a positional isomer, 3-hexylaniline, and is presented as a representative example of the hydrogenation process that could be adapted for the 4-isomer.
-
Dissolution: Dissolve 3-(1-hexenyl)nitrobenzene (11.0 g, 0.054 mol) in 500 mL of absolute ethanol.[13]
-
Catalyst Addition: Add 1.1 g of 10% palladium on charcoal catalyst to the solution.[13]
-
Hydrogenation: Place the reaction mixture in a Parr apparatus and hydrogenate at approximately 45 psi for 2.5 hours, or until hydrogen uptake ceases.[13]
-
Filtration: Once the reaction is complete, filter the mixture to remove the palladium on charcoal catalyst.[13]
-
Concentration: Concentrate the resulting filtrate under vacuum to remove the ethanol.[13]
-
Purification: Purify the resulting oil via Kuglrohr distillation (e.g., 75°-85° C at 0.05 mm Hg) to yield the final product.[13]
Purification and Analysis
-
Purification: As indicated in the synthesis protocol, distillation under reduced pressure is a suitable method for purifying 4-Hexylaniline.[13] For solid derivatives, recrystallization or chromatography are standard purification techniques.[14]
-
Analysis: The purity of the synthesized compound can be determined using Gas Chromatography (GC).[15] The structure can be confirmed by spectroscopic methods such as ¹H NMR, with purity assessment possible through quantitative NMR using an internal standard.[15]
Diagrams
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of 4-Hexylaniline.
Chemical Reactivity and Applications
4-Hexylaniline undergoes typical reactions of an aromatic amine. It can react with isatin (B1672199) (1H-indole-2,3-dione) to form a Schiff base ligand.[2] The mesomorphic properties of imine compounds derived from 4-hexylaniline have been investigated, suggesting its use in liquid crystal research.[2] Additionally, it has been utilized in the preparation of stable ruthenium nanoparticles.[2][3] It also serves as an intermediate for dyes and pigments.[5]
Safety and Handling
4-Hexylaniline is classified as a hazardous substance.[8][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this chemical.[5][17]
GHS Hazard Information
| Hazard Class | Category | Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements
A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS).[17] Key precautions include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[16]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Conclusion
This technical guide has summarized the essential physical and chemical properties of 4-Hexylaniline, providing a foundation for its use in research and development. The tabulated data offers a quick reference for its characteristics, while the outlined experimental protocols and safety information provide practical guidance for its synthesis and handling. Its applications as an intermediate in materials science, particularly in the synthesis of liquid crystals and nanoparticles, highlight its relevance in modern chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-HEXYLANILINE | 33228-45-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chembk.com [chembk.com]
- 6. 33228-45-4 CAS MSDS (4-HEXYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 4-n-Hexylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 4-HEXYLANILINE(33228-45-4) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemdict.com [chemdict.com]
- 17. fishersci.com [fishersci.com]
